Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a tetrahydrofuran (THF) ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate moiety, which facilitates the formation of carbon-carbon bonds in organic synthesis . Its stereochemistry, conferred by the (3R)-tetrahydrofuran-3-yl group, plays a critical role in its reactivity and applications in asymmetric synthesis .
Properties
IUPAC Name |
methyl 3-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJBOHAXNVTFO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme Summary:
Benzoic acid derivative → Esterification → Benzoate ester
Benzoate ester + THF derivative → Ether formation → Tetrahydrofuran-linked benzoate
Borylation of the aromatic ring → Boronate ester attachment
Detailed Preparation Methods
Formation of the Benzoate Ester
- Reactants: A suitable benzoic acid derivative (possibly 3-hydroxybenzoic acid or a derivative with a leaving group) and methanol.
- Reaction Conditions: Acid catalysis using sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Outcome: Formation of methyl benzoate or a methyl ester precursor.
C6H4(OH)COOH + CH3OH → C6H4(OH)COOCH3 + H2O
Note: The esterification is driven to completion by excess methanol and removal of water.
Ether Formation with Tetrahydrofuran Derivative
- Reactants: The benzoate ester and a protected or functionalized tetrahydrofuran (THF) derivative, often bearing a leaving group (e.g., halide or tosylate).
- Reaction Conditions: Basic conditions using potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
- Mechanism: Nucleophilic substitution (SN2) where the phenolate or phenoxide ion attacks the electrophilic carbon attached to the leaving group in the THF derivative, forming the ether linkage.
Benzoate phenolate + THF-alkyl halide → Ether linkage
Attachment of the Dioxaborolane Group
- Reactants: The aromatic compound with the ether linkage and a bis(pinacolato)diboron reagent.
- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Reaction Conditions: Reflux in an inert atmosphere (nitrogen or argon), with a base like potassium acetate or sodium tert-butoxide.
- Outcome: Formation of the boronate ester at the 5-position of the aromatic ring.
Aryl halide or triflate + bis(pinacolato)diboron → Boronate ester
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Catalyst | Temperature | Notes |
|---|---|---|---|---|---|
| Esterification | Benzoic acid derivative + methanol | None (acid catalyzed) | Sulfuric acid or p-toluenesulfonic acid | Reflux (~65°C) | Excess methanol shifts equilibrium |
| Ether formation | Phenolate + THF derivative | DMF or acetonitrile | None or base (K2CO3, NaH) | Room temperature to 80°C | SN2 mechanism, inert atmosphere preferred |
| Boronate coupling | Aromatic ether + bis(pinacolato)diboron | Toluene or dioxane | Pd catalyst | 80-110°C | Under inert atmosphere, base present |
Industrial Scale Considerations
- Continuous flow reactors are employed to enhance reaction control, heat transfer, and safety.
- Catalyst recycling and solvent recovery are integrated to improve sustainability.
- Reaction monitoring via in-line NMR or IR ensures optimal conversion and minimizes by-products.
Data Table: Summary of Preparation Methods
| Method Stage | Key Reagents | Typical Conditions | Yield Range | References/Notes |
|---|---|---|---|---|
| Esterification | Benzoic acid derivative, methanol | Acid catalysis, reflux | 85-95% | Common esterification protocols |
| Ether Formation | Phenolate, THF derivative | Base, aprotic solvent, 25-80°C | 70-90% | SN2 substitution, regioselectivity control |
| Boronate Ester Formation | Aryl halide, bis(pinacolato)diboron | Pd catalysis, 80-110°C | 60-85% | Cross-coupling, high selectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler boron-containing compounds .
Scientific Research Applications
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a biochemical probe or as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The tetrahydrofuran ring and benzoate ester also contribute to the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 480425-35-2)
- Structure : Lacks the tetrahydrofuran-3-yloxy substituent but retains the boronate ester and methyl benzoate groups.
- Properties : Melting point 91–95°C, boiling point 364.3°C, and density 1.08 g/cm³ .
- Applications : Widely used as a cross-coupling reagent but exhibits lower stereochemical complexity compared to the target compound .
Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1948233-84-8)
Methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1150114-62-7)
- Structure : Features a hydroxyl group at the 2-position of the benzoate ring.
- Properties : Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility in polar solvents .
- Applications : Suitable for pH-sensitive reactions but prone to oxidation under basic conditions .
Physicochemical Properties Comparison
*Calculated based on molecular formula C₂₀H₂₉BO₆.
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
- Target Compound : The (3R)-THF substituent enhances stereoselectivity in asymmetric coupling reactions, as observed in enantioselective syntheses .
- Analogues without THF/THP Groups : Exhibit faster reaction rates due to reduced steric hindrance but lower enantiomeric excess (e.g., methyl 3-(dioxaborolan-2-yl)benzoate) .
- Electron-Withdrawing Substituents : Compounds like methyl 6-methoxy-5-(dioxaborolan-2-yl)nicotinate (FF-6927) show improved oxidative stability but require harsher reaction conditions .
Biological Activity
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydrofuran moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 385.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
1. Enzyme Inhibition
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, studies indicate that compounds with similar dioxaborolane structures can act as inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
2. Antioxidant Activity
Preliminary research suggests that the compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.
Pharmacological Effects
The biological activity of this compound can be summarized in the following table:
| Pharmacological Effect | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation in vitro; potential for targeting specific cancer types through kinase inhibition. |
| Antioxidant Properties | Reduces oxidative stress markers in cellular models; may protect against cellular damage. |
| Anti-inflammatory Effects | Modulates inflammatory pathways; reduces cytokine production in immune cells. |
Case Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to its ability to interfere with the phosphorylation processes mediated by key kinases involved in cell cycle regulation .
Case Study 2: Antioxidant Activity
In a controlled experiment involving human fibroblast cells exposed to oxidative stressors, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests its potential utility as a therapeutic agent for conditions characterized by oxidative damage .
Q & A
Basic: What are the established synthetic routes for preparing Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A representative approach includes:
Boronate Installation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at reflux .
Etherification : Attach the (3R)-tetrahydrofuran-3-yl-oxy moiety using Mitsunobu conditions (DIAD, PPh₃) with the alcohol derivative of (R)-tetrahydrofuran-3-ol .
Methyl Ester Protection : Ensure the carboxylate group is protected as a methyl ester early in the synthesis to avoid side reactions .
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronation | B₂Pin₂, Pd(dppf)Cl₂, THF, 80°C, 12 h | ~85 | |
| Etherification | (R)-THF-3-ol, DIAD, PPh₃, DCM, RT, 24 h | ~70 |
Basic: How is the structure and stereochemical purity of this compound confirmed?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the benzoate core, boronate group (δ ~1.3 ppm for pinacol methyl groups), and tetrahydrofuran linkage. NOESY confirms the (3R)-stereochemistry of the tetrahydrofuran moiety .
- Chiral HPLC : Separates enantiomers (e.g., (R)- vs. (S)-tetrahydrofuran derivatives) using a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this boronate ester?
Methodological Answer:
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand in toluene/H₂O (3:1) at 100°C enhances coupling efficiency for sterically hindered aryl halides .
- Solvent Optimization : Use THF/H₂O for electron-deficient partners or DME for electron-rich systems .
- Base Screening : K₂CO₃ or Cs₂CO₃ improves yields compared to NaOMe in polar aprotic solvents .
Table 2 : Cross-Coupling Optimization Parameters
| Partner (Ar-X) | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂, SPhos | Toluene/H₂O | 78 | |
| 2-Chloropyridine | PdCl₂(dtbpf), K₂CO₃ | THF/H₂O | 85 |
Advanced: How do enantiomeric impurities (e.g., (S)-tetrahydrofuran isomer) affect downstream applications?
Methodological Answer:
- Chiral Contamination : Even 5% (S)-isomer can disrupt stereoselective synthesis (e.g., in pharmaceuticals). Mitigate via:
Advanced: What analytical strategies resolve discrepancies in reaction yields or purity?
Methodological Answer:
- Troubleshooting Yield Variability :
- Purity Discrepancies :
Safety & Handling: What precautions are critical for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
